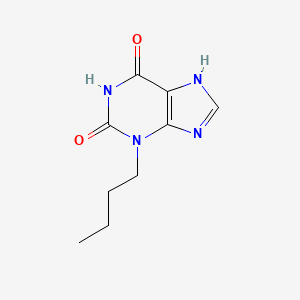

3-Butylxanthine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Butylxanthine is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Butylxanthine, and what purification techniques ensure high yield and purity?

- Methodological Answer: The synthesis of this compound typically involves alkylation of the xanthine core at the N3 position using butyl halides or nucleophilic substitution reactions. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like N7- or N1-alkylated isomers. Purification often employs column chromatography with silica gel or reverse-phase HPLC, followed by recrystallization in ethanol/water mixtures. Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity (>95%) . Experimental protocols must adhere to reproducibility standards by detailing solvents, catalysts, and reaction times in supplementary materials .

Q. Which analytical methods are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer: Purity assessment requires a combination of chromatographic (HPLC with UV detection at 270 nm) and spectroscopic methods. Quantitative ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) can verify purity. Structural confirmation involves 2D NMR (COSY, HSQC) to resolve alkyl chain positioning and xanthine core substitution. Elemental analysis (C, H, N) and melting point determination further validate synthetic success. For novel derivatives, X-ray crystallography may resolve ambiguities in regioselectivity .

Advanced Research Questions

Q. How do structural modifications in the xanthine core, such as alkyl chain length, influence the pharmacological profile of this compound compared to derivatives like enprofylline?

- Methodological Answer: Alkyl chain length critically modulates receptor affinity and metabolic stability. For example, this compound (C4 chain) exhibits strong diuretic activity, while enprofylline (3-propyl, C3 chain) lacks this effect despite structural similarity . Researchers should conduct comparative studies using:

- In vitro assays : Adenosine receptor binding (A1/A2A) and phosphodiesterase inhibition.

- In vivo models : Rodent diuresis tests and bronchodilator efficacy measurements.

- Computational modeling : Molecular docking to assess steric effects of alkyl chains on target binding pockets.

Table 1 : Pharmacological Comparison of Xanthine Derivatives

| Compound | Diuretic Activity | Bronchodilator Efficacy | Key Structural Feature |

|---|---|---|---|

| This compound | High | Moderate | C4 alkyl chain |

| Enprofylline | None | High | C3 alkyl chain |

| Source: |

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for this compound?

- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification (LC-MS/MS).

- Knockout models : Use adenosine receptor (A1/A2A) knockout mice to isolate target-specific effects.

- Dose-response studies : Compare in vitro IC50 values with in vivo effective doses to identify therapeutic windows.

- Multi-omics integration : Correlate transcriptomic or proteomic data with functional outcomes to uncover indirect pathways .

Q. What experimental strategies are recommended to differentiate the diuretic effects of this compound from its other pharmacological actions in preclinical models?

- Methodological Answer: To isolate diuretic activity:

- Selective receptor antagonism : Co-administer adenosine A1 receptor antagonists (e.g., DPCPX) to block xanthine-mediated diuresis.

- Renal function assays : Measure glomerular filtration rate (GFR) and urinary electrolyte excretion in nephrectomy models.

- Temporal profiling : Assess short-term vs. chronic dosing effects to distinguish acute diuresis from compensatory mechanisms.

- Comparative genomics : Identify renal-specific gene expression changes via RNA sequencing in treated vs. control models .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s therapeutic index in cardiovascular vs. renal studies?

- Methodological Answer: Contradictions may stem from species-specific responses or variable experimental endpoints (e.g., blood pressure vs. urine output). Mitigation strategies:

- Cross-species validation : Replicate studies in multiple species (e.g., rats, dogs) under standardized conditions.

- Endpoint harmonization : Use unified metrics like "diuretic efficacy per mg dose" across studies.

- Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or confounding variables (e.g., diet, genetic background) .

属性

CAS 编号 |

41078-03-9 |

|---|---|

分子式 |

C9H12N4O2 |

分子量 |

208.22 g/mol |

IUPAC 名称 |

3-butyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-2-3-4-13-7-6(10-5-11-7)8(14)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,14,15) |

InChI 键 |

RDIDOICNEQWODO-UHFFFAOYSA-N |

规范 SMILES |

CCCCN1C2=C(C(=O)NC1=O)NC=N2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。